1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea
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Overview
Description
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea typically involves multiple steps, starting with the preparation of the tetrazole ring One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds The reaction conditions often involve palladium catalysts and boron reagents, which facilitate the coupling of the fluorophenyl group with the tetrazole ring
Chemical Reactions Analysis
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like amines or thiols.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Scientific Research Applications
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The phenylurea moiety can interact with various proteins, potentially inhibiting their function and leading to therapeutic effects.
Comparison with Similar Compounds
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea can be compared with other similar compounds, such as:
1-(4-fluorophenyl)-3-phenylurea: This compound lacks the tetrazole ring, which may result in different biological activities and chemical properties.
1-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea: The substitution of fluorine with chlorine can significantly alter the compound’s reactivity and interactions with biological targets.
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methylphenyl)urea:
Properties
IUPAC Name |
1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN6O/c16-11-5-4-8-13(9-11)22-14(19-20-21-22)10-17-15(23)18-12-6-2-1-3-7-12/h1-9H,10H2,(H2,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRJFIUZDJCWJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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